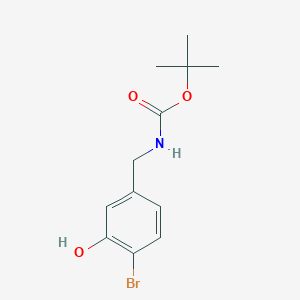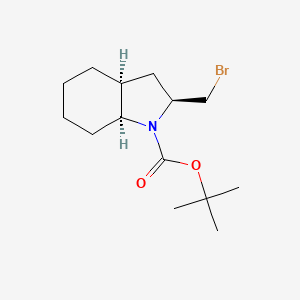
tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Tert-butyl group (t-Bu): : The tert-butyl group (also known as 2-methyl-2-propanyl) consists of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the molecule.
-
Indole ring: : The indole moiety is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It’s a common structural motif found in many natural products and pharmaceuticals.
-
Bromomethyl group: : The bromomethyl group (CH₂Br) is attached to the indole ring, introducing reactivity and functionalization possibilities.
Méthodes De Préparation
Synthetic Routes:
-
Radical Bromination
- The tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized via radical bromination of the corresponding indoline compound.
- Bromination occurs at the C2 position of the indoline ring using N-bromosuccinimide (NBS) or other brominating agents.
- The tert-butyl group provides steric protection during bromination.
-
Reductive Amination
- Another approach involves reductive amination of an appropriate ketone or aldehyde with tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate.
- The resulting amine is then brominated using a suitable brominating agent.
Industrial Production:
- Industrial-scale production methods typically involve the reductive amination route due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Oxidation: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo oxidation reactions, converting the bromomethyl group to a carboxylic acid or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to modify the compound.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of central nervous system disorders.
Agrochemicals: The indole scaffold is valuable for designing agrochemicals (pesticides, herbicides).
Materials Science: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate derivatives may find applications in materials science (e.g., liquid crystals, polymers).
Mécanisme D'action
- The compound’s mechanism of action depends on its specific derivatives.
- Potential targets include receptors, enzymes, or cellular pathways related to neurological function or disease.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C14H24BrNO2 |
|---|---|
Poids moléculaire |
318.25 g/mol |
Nom IUPAC |
tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m0/s1 |
Clé InChI |
UQRHXURRXRUBKM-SRVKXCTJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CBr |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCCC2CC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
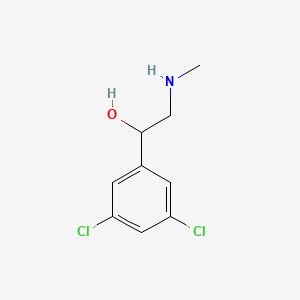
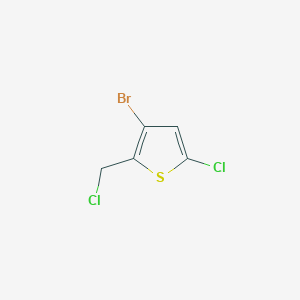

![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)


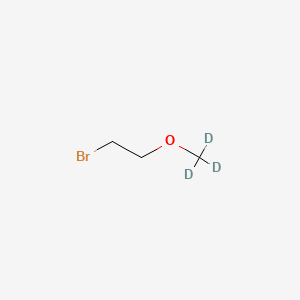


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)

![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
